molecular formula C8H5FO3 B1601306 1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- CAS No. 105398-57-0

1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-

Cat. No. B1601306
CAS RN: 105398-57-0
M. Wt: 168.12 g/mol
InChI Key: VXQQEZONSJDNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-” is a chemical compound with the molecular weight of 167.14 . It is also known as 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters has been used as an alternative approach to synthesize 3-hydroxy-2-oxindoles . Another method involves the enantioselective organocatalytic Friedel–Crafts reaction of electron-rich phenols and isatins .


Chemical Reactions Analysis

Arylpyran pseudoacids, which are similar to “1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-”, have shown slow ring-opening to the oxocarboxylic acids, and fast ring-closure to the lactols (pseudoacids) in a process that amounts to racemization . Also, a visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters has been described .


Physical And Chemical Properties Analysis

“1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-” is a powder that is stored at room temperature . Its melting point is between 200-201 degrees Celsius .

Scientific Research Applications

Synthesis and Stereochemistry

Research by Fernanda C. Moraes et al. (2018) delves into the synthesis of novel epoxides derived from isobenzofuranones, highlighting their potential in agrochemical defensives. This study emphasizes the structural complexity and biological relevance of these compounds, further explored through NMR spectroscopy and DFT-GIAO calculations to assign stereochemistry accurately Fernanda C. Moraes, E. S. Alvarenga, A. Demuner, & V. M. Viana, 2018.

Mechanistic Insights in Biochemistry

B. Genthner, G. Townsend, & P. Chapman (1989) utilized fluorophenols, close analogs to isobenzofuranones, to study the anaerobic transformation of phenol to benzoate. Their findings provide valuable insights into the metabolic pathways and mechanisms of phenol degradation in anaerobic environments B. Genthner, G. Townsend, & P. Chapman, 1989.

Photochemistry Applications

L. Plíštil et al. (2006) investigated the photochemistry of certain methylphenacyl chloride and benzoate derivatives, revealing the formation of high-yield indanones and isobenzofuran-1(3H)-one under specific conditions. These results underscore the importance of understanding photoreactions for synthetic organic chemistry applications L. Plíštil, T. Šolomek, J. Wirz, D. Heger, & P. Klán, 2006.

Biological and Phytotoxic Activity

The study by R. Teixeira et al. (2014) on hydroxylated isobenzofuran-1(3H)-ones synthesized from benzoic acids demonstrates their potential to interfere with the growth of monocotyledonous and dicotyledonous species, highlighting the compound's phytotoxic activity. This application is crucial for developing new agrochemicals R. Teixeira, J. L. Pereira, S. F. D. Silva, Silvana Guilardi, D. A. Paixão, Cleber P. A. Anconi, W. B. Almeida, J. Ellena, & G. Forlani, 2014.

Antimicrobial Activity

Jianxiang Yang et al. (2013) isolated a new isobenzofuranone from the mangrove endophytic fungus Penicillium sp., demonstrating significant cytotoxicity against various cancer cell lines. This discovery opens avenues for the development of novel anticancer drugs from natural sources Jianxiang Yang, Riming Huang, S. Qiu, Z. She, & Yongcheng Lin, 2013.

Safety and Hazards

The safety information available indicates that “1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-fluoro-3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQQEZONSJDNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543726
Record name 5-Fluoro-3-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105398-57-0
Record name 5-Fluoro-3-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-
Reactant of Route 2
1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-
Reactant of Route 3
1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-
Reactant of Route 4
Reactant of Route 4
1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-
Reactant of Route 5
Reactant of Route 5
1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-
Reactant of Route 6
1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.